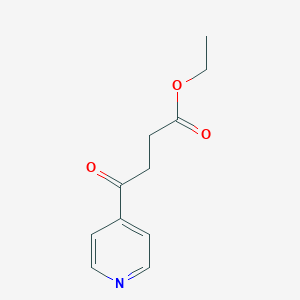

Ethyl 4-oxo-4-(4-pyridyl)butyrate

描述

Contextualization within Organic Chemistry and Fine Chemical Synthesis

In the realm of organic chemistry, the synthesis of heterocyclic compounds is a cornerstone of modern molecular design. Pyridine (B92270) derivatives, in particular, are of immense importance as they form the core structure of numerous natural products and synthetic compounds with significant biological activities. Ethyl 4-oxo-4-(4-pyridyl)butyrate belongs to the class of γ-keto esters, which are recognized as pivotal synthons due to the reactivity of their functional groups. The presence of the ketone and ester moieties allows for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

The production of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their exact chemical structure, heavily relies on the availability of such versatile building blocks. The ability of this compound to participate in various chemical reactions makes it a valuable precursor in multi-step syntheses, contributing to the efficient production of high-value chemical entities.

Significance of this compound as a Versatile Synthetic Building Block

The significance of this compound lies in its potential as a precursor to a variety of more complex molecules. The ketone functional group can undergo reactions such as reduction to an alcohol, reductive amination to form amines, and various condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The pyridine ring itself can also be subject to further functionalization.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, the analogous compound, ethyl 2-oxo-4-phenylbutyrate, is a known key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. google.com This suggests that this compound could serve a similar role in the preparation of novel pharmaceutical candidates containing a pyridine moiety.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 25370-46-1 | echemi.com |

| Molecular Formula | C₁₁H₁₃NO₃ | echemi.com |

| Molecular Weight | 207.23 g/mol | echemi.com |

| Synonyms | 4-Oxo-4-pyridin-4-yl-butyric acid ethyl ester, gamma-Oxo-4-pyridinebutyric acid ethyl ester, ethyl 4-oxo-4-pyridin-4-ylbutanoate | echemi.com |

Synthesis of this compound

One plausible approach is through a Claisen condensation reaction. This method would involve the reaction of an ester of isonicotinic acid (pyridine-4-carboxylic acid) with an ester of a four-carbon chain, such as ethyl acetate (B1210297), in the presence of a strong base. For instance, the refluxing of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate has been reported to yield the related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net A similar strategy could be adapted to produce this compound.

Another potential synthetic route is the Stobbe condensation, which involves the reaction of a ketone or aldehyde with a succinic acid ester. In this case, 4-pyridinecarboxaldehyde (B46228) could be reacted with diethyl succinate (B1194679) in the presence of a base like sodium ethoxide or potassium tert-butoxide. nih.govnih.gov

Furthermore, a method for the synthesis of the related compound, ethyl 4-(4-pyridyl)-2-oxobutenoates, involves the condensation of 4-pyridinecarbaldehyde with ethyl pyruvate. researchgate.net This highlights the utility of 4-pyridinecarboxaldehyde as a starting material for building the desired carbon skeleton.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-oxo-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)4-3-10(13)9-5-7-12-8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPRUEOYDZHTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449256 | |

| Record name | Ethyl 4-oxo-4-(4-pyridyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-46-1 | |

| Record name | Ethyl 4-oxo-4-(4-pyridyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Oxo 4 4 Pyridyl Butyrate

Carbonyl Group Reactivity

The carbonyl group is a central feature of Ethyl 4-oxo-4-(4-pyridyl)butyrate's reactivity, participating in a wide range of transformations including reductions, condensations, and oxidations.

Reductions: Enantioselective and Diastereoselective Control

Reduction of the ketone in this compound to a secondary alcohol is a key transformation, often with the goal of producing chiral molecules with high enantiomeric purity. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Both microbial and catalytic methods have been successfully employed for this purpose with analogous keto esters.

The use of whole-cell microorganisms or isolated enzymes for the reduction of ketones is a powerful tool in green chemistry, often providing high enantioselectivity under mild reaction conditions. While specific studies on this compound are not prevalent, extensive research on structurally similar keto esters, such as ethyl 2-oxo-4-phenylbutanoate, demonstrates the potential of this approach. researchgate.net

Microorganisms like Saccharomyces cerevisiae (baker's yeast), Candida krusei, Dekera sp., and Kluyveromyces marxianus have been shown to be effective biocatalysts for the asymmetric reduction of α- and β-keto esters. researchgate.net For instance, Candida krusei SW2026 has been used for the microbial reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, with high enantiomeric excess (99.7%) and yield (95.1%). researchgate.net Similarly, Saccharomyces uvarum has been utilized in the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to the corresponding (R)-hydroxybutanoate. nih.govresearchgate.net

The choice of microorganism is crucial as it determines the stereochemical outcome of the reduction. Some microorganisms yield the (S)-enantiomer, while others produce the (R)-enantiomer. The reaction conditions, such as pH, temperature, and the use of co-substrates like glucose, are optimized to maximize both conversion and enantioselectivity. researchgate.netnih.gov

Table 1: Examples of Microbial Reductions on Analogous Keto Esters

| Substrate | Microorganism | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Candida krusei SW2026 | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 99.7% |

| Ethyl 2-oxo-4-phenylbutyrate | Saccharomyces cerevisiae | Ethyl (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% |

This data is based on analogous compounds and is illustrative of the potential for this compound.

Catalytic hydrogenation represents a classical and efficient method for the reduction of ketones. This method can also be rendered enantioselective through the use of chiral catalysts. For analogous α-ketoesters like ethyl 2-oxo-4-phenylbutyrate, both homogeneous and heterogeneous catalytic systems have been investigated. sigmaaldrich.com

Homogeneous catalysis often involves rhodium-diphosphine complexes, which can provide high levels of enantioselectivity. Heterogeneous systems, such as platinum supported on alumina (B75360) (Pt/Al₂O₃) modified with cinchona alkaloids, are also effective and offer the advantage of easier catalyst separation and recycling. sigmaaldrich.com Another example includes the hydrogenation over nickel catalysts for similar substrates. researchgate.net The selection of the metal, ligand, and support materials is critical for achieving the desired stereocontrol in the reduction of the carbonyl group.

Condensation Reactions for Heterocycle Formation

The carbonyl group of this compound is a key functional group for the construction of various heterocyclic rings through condensation reactions. These reactions typically involve the reaction of the ketone with a dinucleophile, leading to cyclization.

A common strategy involves reaction with hydrazine (B178648) or its derivatives to form six-membered pyridazinone rings. mdpi.com For example, a similar butanoic acid derivative reacts with hydrazine hydrate (B1144303) to yield the corresponding pyridazinone. mdpi.com This pyridazinone can be further functionalized, for instance, by reaction with phosphorus oxychloride (POCl₃) to yield a chloropyridazine derivative, which serves as a versatile intermediate for the synthesis of other heterocyclic systems. mdpi.com

Furthermore, the reactivity of the keto-ester moiety can be harnessed to synthesize other heterocycles like thiazoles. In an analogous synthesis, a pyridine-4-carbothioamide can be reacted with an ethyl 2-chloro-3-oxobutanoate in a Hantzsch-type reaction to form a thiazole (B1198619) ring. farmaciajournal.com The resulting thiazole ester can then be converted to a hydrazide, which is a precursor for synthesizing five-membered heterocycles such as oxadiazolines through condensation with aldehydes and subsequent cyclization. farmaciajournal.com

Oxidation Reactions

While reduction of the carbonyl group is more common, oxidation reactions at other positions of the molecule are also possible. The methylene (B1212753) groups adjacent to the carbonyl (the alpha- and beta-carbons) could potentially be oxidized under specific conditions. More typically, if the carbonyl group were first reduced to a secondary alcohol, it could then be oxidized back to the ketone using standard oxidizing agents like chromium trioxide (CrO₃) or activated manganese dioxide. nih.gov The pyridine (B92270) ring itself is generally resistant to oxidation under these conditions, but strong oxidizing agents could lead to the formation of N-oxides.

Alpha- and Beta-Carbon Reactivity

The carbons alpha and beta to the carbonyl group in this compound possess distinct reactivity that can be exploited for carbon-carbon bond formation and further molecular elaboration. The protons on the α-carbon (C-3) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations.

While γ-keto esters like this compound are less studied in this context than their β-keto ester counterparts, the principles of enolate chemistry apply. β-keto esters are known to form stable enolates that are highly useful in synthesis. The reactivity of the alpha- and beta-carbons is also evident in cyclization reactions. For instance, certain phosphorane derivatives with a similar backbone can be coupled with glyoxals in a one-step route to form 4-hydroxycyclopentanones, showcasing reactivity that involves both the alpha and beta positions in a Michael addition type reaction. sigmaaldrich.comsigmaaldrich.com

Ester Group Transformations

The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-oxo-4-(4-pyridyl)butanoic acid.

In a related instance, researchers attempting to crystallize a similar compound, 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride, in ethanol (B145695) serendipitously produced ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. nih.govresearchgate.net This transformation occurred through the hydrolysis of the starting material followed by esterification with the ethanol solvent. nih.govresearchgate.net This demonstrates the reactivity of the carboxylate function under relatively mild conditions.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible reaction for this compound, typically catalyzed by an acid or a base.

| Reaction | Reagents | Product |

| Ester Hydrolysis (Basic) | NaOH, H₂O | 4-oxo-4-(4-pyridyl)butanoic acid sodium salt |

| Ester Hydrolysis (Acidic) | H₃O⁺, heat | 4-oxo-4-(4-pyridyl)butanoic acid |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 4-oxo-4-(4-pyridyl)butyrate |

This table illustrates the expected outcomes of ester group transformations.

Pyridine Ring Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic π-system and is readily available for reaction with electrophiles. gcwgandhinagar.com

N-Alkylation: Pyridine and its derivatives readily react with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This is an SN2 reaction where the pyridine nitrogen acts as the nucleophile. The reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield an N-alkylated pyridinium salt. This modification can significantly alter the electronic properties and solubility of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting pyridine-N-oxide exhibits different reactivity compared to the parent pyridine. N-oxidation activates the pyridine ring towards electrophilic substitution, particularly at the C-4 position, and also facilitates certain nucleophilic substitutions. gcwgandhinagar.com

| Transformation | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium iodide salt |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Ethyl 4-(1-oxido-4-pyridinyl)-4-oxobutanoate |

This table shows common derivatization pathways for the pyridine ring.

Functionalization of the Pyridine Nucleus

The presence of the electron-withdrawing nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic attack compared to benzene. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. The reactivity of the pyridine nucleus in this compound can be strategically enhanced and directed through various transformations.

A primary method for activating the pyridine ring involves targeting the lone pair of electrons on the nitrogen atom. This can be achieved through reactions such as N-alkylation to form pyridinium salts or N-oxidation to form pyridine N-oxides. These modifications significantly alter the electron distribution within the ring, facilitating subsequent functionalization reactions.

N-Alkylation to Form Pyridinium Salts

The nitrogen atom of the pyridine ring in this compound can readily react with alkyl halides to form quaternary pyridinium salts. This reaction proceeds via a standard SN2 mechanism, where the pyridine nitrogen acts as a nucleophile. The resulting positive charge on the nitrogen atom further deactivates the ring towards electrophilic substitution but significantly enhances its susceptibility to nucleophilic attack.

While specific studies detailing the N-alkylation of this compound are not extensively documented in publicly available literature, the general principles of pyridine chemistry suggest that this reaction is a feasible and straightforward method for its derivatization. The reaction conditions typically involve heating the pyridine derivative with an appropriate alkyl halide in a suitable solvent.

Table 1: Representative Conditions for N-Alkylation of Pyridine Derivatives

| Pyridine Substrate | Alkylating Agent | Solvent | Conditions | Product |

| Pyridine | Methyl iodide | None | Room Temp | N-methylpyridinium iodide |

| 4-Substituted Pyridine | Benzyl bromide | Acetonitrile | Reflux | 1-Benzyl-4-substituted-pyridinium bromide |

| Pyridine | Ethyl bromoacetate | Acetone | Reflux | 1-(Ethoxycarbonylmethyl)pyridinium bromide |

This table presents generalized conditions for the N-alkylation of pyridines and is intended to be illustrative of the potential reactions for this compound.

N-Oxidation to Pyridine N-Oxides

Oxidation of the pyridine nitrogen to an N-oxide is another powerful strategy to modify the reactivity of the ring. The N-oxide group is a strong electron-donating group through resonance, which can activate the 2- and 4-positions for electrophilic substitution. quimicaorganica.org This is a well-established method to overcome the inherent low reactivity of the pyridine ring towards electrophiles. quimicaorganica.org

The formation of the N-oxide from this compound would likely involve treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then serve as a precursor for various substitution reactions.

Table 2: General Conditions for N-Oxidation of Pyridines and Subsequent Reactions

| Reaction Stage | Reagents | Solvent | Conditions | Intermediate/Product |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | Dichloromethane or Acetic Acid | 0 °C to Room Temp | Pyridine N-oxide derivative |

| Electrophilic Nitration | HNO₃/H₂SO₄ | - | Heating | 4-Nitropyridine N-oxide derivative |

| Deoxygenation | PCl₃ or PPh₃ | Chloroform | Reflux | Substituted pyridine |

This table outlines the general steps for N-oxidation and subsequent electrophilic substitution, providing a potential pathway for the functionalization of this compound.

Electrophilic and Nucleophilic Substitution

Direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging due to the deactivating effect of the nitrogen atom and the 4-acyl substituent. quimicaorganica.org If the reaction were to occur, it would likely proceed at the 3- and 5-positions, which are less deactivated than the 2- and 6-positions. quimicaorganica.org However, harsh reaction conditions are typically required, which may not be compatible with the ester and keto functionalities of the molecule.

Conversely, the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, particularly if the nitrogen atom is quaternized or oxidized. The closely related compound, 4-oxo-4-(pyridin-4-yl)butanoic acid, is noted to undergo nucleophilic substitution reactions on the pyridine ring. This suggests that derivatives of this compound could be synthesized by displacing a suitable leaving group at the 4-position of a precursor molecule or by activating the parent compound.

Applications in Advanced Organic Synthesis

Precursor to Nitrogen-Containing Heterocyclic Scaffolds

The chemical structure of ethyl 4-oxo-4-(4-pyridyl)butyrate is particularly well-suited for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in many biologically active compounds.

Pyrazoles and benzimidazoles are important classes of heterocyclic compounds with a wide range of biological activities. This compound can be utilized as a starting material for the synthesis of these scaffolds. For instance, the reaction of related 1,3-dicarbonyl compounds with hydrazines is a common method for pyrazole (B372694) synthesis. nih.gov Similarly, the condensation of the keto-ester functionality with o-phenylenediamines can lead to the formation of benzimidazole (B57391) derivatives. nih.gov The general synthetic strategies often involve the reaction of a 1,3-dicarbonyl equivalent, derivable from this compound, with appropriate binucleophiles.

Table 1: Synthesis of Pyrazole and Benzimidazole Derivatives

| Starting Material Analogue | Reagent | Resulting Heterocycle |

|---|---|---|

| 1,3-Diketone | Hydrazine (B178648) | Pyrazole |

This compound is a valuable precursor for the synthesis of pyrimidine (B1678525) and pyrone derivatives. The formation of pyrimidines can be achieved through the condensation of the β-ketoester moiety with amidines or ureas. nih.gov This reaction typically proceeds via an initial condensation followed by cyclization to form the pyrimidine ring. Furthermore, the keto-ester portion of the molecule can undergo intramolecular cyclization or react with other reagents to form pyrone rings. These heterocycles are present in a variety of biologically active compounds. nih.govstomuniver.ru

Table 2: Synthesis of Pyrimidine and Pyrone Derivatives

| Reagent | Resulting Heterocycle |

|---|---|

| Amidines/Urea | Pyrimidine |

The synthesis of isoxazole (B147169) derivatives can be accomplished using this compound as a starting material. A common method involves the reaction of the 1,3-dicarbonyl unit with hydroxylamine. This condensation reaction leads to the formation of the five-membered isoxazole ring. nih.gov The resulting isoxazole derivatives can serve as versatile intermediates for further chemical transformations.

The versatile keto-ester functionality within this compound also allows for the synthesis of quinazoline (B50416) and pyrazolone (B3327878) derivatives. The synthesis of quinazolines can be achieved by reacting the keto-ester with an anthranilic acid derivative, leading to a fused heterocyclic system. For the synthesis of pyrazolones, the β-ketoester can be reacted with hydrazine derivatives. rsc.org This reaction is a classical method for constructing the pyrazolone ring, a scaffold found in numerous pharmaceuticals.

This compound can serve as a building block for the synthesis of 1,4-dihydropyridine (B1200194) and pyridone scaffolds. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a well-known multi-component reaction, can potentially utilize a derivative of this compound as the ketoester component to produce 1,4-dihydropyridines. researchgate.net Furthermore, the keto-ester moiety can be involved in cyclization reactions to form pyridone rings, which are key components of various antibacterial agents. nih.govpopline.org

Intermediate in the Synthesis of Pharmacologically Relevant Molecules

Due to its versatile chemical nature, this compound and its derivatives are valuable intermediates in the synthesis of molecules with potential pharmacological relevance. The heterocyclic scaffolds that can be generated from this starting material, such as pyrazoles, pyrimidines, and pyridones, are core structures in many drugs. For example, pyridone derivatives have shown antibacterial activity. nih.gov Ester derivatives of various compounds have also been noted for their potential anticancer, antitumor, and antimicrobial properties. nih.gov The ability to introduce the pyridine (B92270) moiety, a common feature in many bioactive compounds, further enhances its utility in medicinal chemistry. farmaciajournal.com

Precursors to Angiotensin-Converting Enzyme (ACE) Inhibitors

The structural motif of a 4-aryl-2-oxobutyrate is a critical component in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors. While this compound itself is a γ-ketoester (possessing the ketone at the 4-position), its structural isomers and analogues, specifically α-ketoesters like ethyl 2-oxo-4-phenylbutyrate (OPBE), are well-documented as vital intermediates. smmu.edu.cnnih.gov These compounds are precursors for widely used ACE inhibitors such as benazepril (B1667978) and lisinopril. nih.gov The synthesis of these inhibitors often involves the stereoselective reduction of the α-keto group to a chiral α-hydroxy ester, which is then incorporated into the final drug structure. smmu.edu.cnnih.gov

The synthesis of the ACE inhibitor enalapril, for example, has been achieved through the reductive alkylation of alanylproline using ethyl 2-oxo-4-phenylbutenoate, a derivative of OPBE. nih.gov Given the bioisosteric relationship between a phenyl group and a pyridyl ring, this compound and its derivatives represent valuable synthons for developing novel ACE inhibitors or other pharmacologically active agents where the pyridine moiety can modulate properties such as solubility, metabolic stability, and receptor binding.

Intermediates for Compounds with Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the aggregation of misfolded prion proteins (PrPSc). acs.org The development of small molecules that can inhibit or reverse this aggregation is a key therapeutic strategy. While no studies directly report the use of this compound for this purpose, the search for effective antiprion agents has heavily focused on heterocyclic scaffolds. For instance, various pyrazolone derivatives have been synthesized and shown to have potent activity, with some compounds inhibiting the accumulation of protease-resistant prion protein with IC50 values in the nanomolar range. nih.gov

Building Blocks for Other Bioactive Architectures

The chemical structure of this compound makes it a versatile building block for a range of other bioactive molecules. The pyridyl ketone moiety is a known pharmacophore found in compounds with diverse biological activities. smmu.edu.cn Analogous structures, such as ethyl 4-oxo-4-(p-tolyl)butyrate, are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, including compounds with potential anti-inflammatory and antimicrobial properties. acs.org

Research has shown that derivatives of pyridyl ketones can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the broader class of pyridinone-containing compounds, which can be synthesized from precursors like this compound, displays a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and cardiotonic activities. frontiersin.org The ability to modify the ketone, ester, and pyridine ring allows for the construction of large libraries of compounds for screening, solidifying the role of this compound as a foundational element in medicinal chemistry and drug discovery. frontiersin.org

Synthesis of Azo Compounds

Azo compounds, characterized by the R−N=N−R′ functional group, are most prominently used as dyes and pigments. Their synthesis typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich coupling partner. nih.gov

This compound, in its original form, is not a direct precursor for azo compounds as it lacks the necessary primary amino group for diazotization. To be utilized in the synthesis of azo dyes, the pyridine ring would first need to be functionalized to introduce an amino group. This would require a multi-step synthetic sequence, for example, nitration of the pyridine ring followed by reduction of the resulting nitro group to an amine. Once converted to an aminopyridyl derivative, the molecule could then undergo diazotization and subsequent coupling with a suitable aromatic compound, such as a phenol (B47542) or aniline, to form a pyridyl-containing azo dye. nih.gov Therefore, while not a direct starting material, it can be considered a potential, albeit distant, precursor in the synthesis of complex azo structures.

Stereoselective Synthesis of Chiral Intermediates

The ketone group in this compound is a prime target for stereoselective reduction to produce chiral secondary alcohols. These chiral hydroxy-pyridylbutyrate esters are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals. Biocatalysis, using enzymes such as carbonyl reductases, offers a highly efficient and selective method for this transformation.

A direct parallel can be drawn from the asymmetric reduction of the analogous compound, ethyl 2-oxo-4-phenylbutyrate (OPBE). smmu.edu.cnnih.gov In a notable study, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), a key chiral intermediate for ACE inhibitors, was synthesized with high efficiency and enantioselectivity from OPBE. smmu.edu.cnnih.gov This was achieved using an engineered bi-enzyme system in E. coli. smmu.edu.cn The system couples a carbonyl reductase (CpCR) for the primary reduction reaction with a glucose dehydrogenase (GDH) for the continuous regeneration of the NADPH cofactor. smmu.edu.cn

This biocatalytic approach demonstrates remarkable performance, as detailed in the table below, based on the results for the analogous phenyl compound.

| Enzyme System | Substrate | Product | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase (CpCR) + Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | 98.3% | 99.9% | smmu.edu.cn |

Applying this same enzymatic strategy to this compound would involve the stereoselective reduction of its 4-oxo group. This would yield either (R)- or (S)-ethyl 4-hydroxy-4-(4-pyridyl)butyrate, depending on the specific carbonyl reductase enzyme chosen. Such chiral intermediates are highly sought after, as the introduction of a defined stereocenter is a critical step in the synthesis of many modern, single-enantiomer drugs. The high conversion rates and exceptional enantiomeric purity achieved with analogous substrates underscore the potential of this method for producing valuable chiral building blocks from this compound. smmu.edu.cnnih.gov

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For Ethyl 4-oxo-4-(4-pyridyl)butyrate, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific proton signals are expected based on its molecular structure. The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The two methylene groups of the butyrate (B1204436) chain will appear as distinct multiplets, likely complex due to coupling with each other. The protons on the pyridine (B92270) ring will be observed in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, the protons on the pyridine ring will be shifted downfield. Specifically, the protons at the 2 and 6 positions of the pyridine ring are expected to be the most deshielded, appearing as a doublet, while the protons at the 3 and 5 positions will appear as another doublet at a slightly higher field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the ethyl group carbons, the butyrate chain carbons, and the pyridine ring carbons. The carbonyl carbons of the ester and the ketone will be the most downfield signals, typically appearing in the range of 170-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm). The methylene carbons of the butyrate chain and the ethyl group will be found at higher field positions.

| Predicted ¹H NMR Data for this compound | |

|---|---|

| Chemical Shift (ppm) | Assignment |

| ~8.8 (d) | Pyridine H-2, H-6 |

| ~7.8 (d) | Pyridine H-3, H-5 |

| ~4.1 (q) | -O-CH₂-CH₃ |

| ~3.3 (t) | -CO-CH₂- |

| ~2.8 (t) | -CH₂-COOEt |

| ~1.2 (t) | -O-CH₂-CH₃ |

| Predicted ¹³C NMR Data for this compound | |

|---|---|

| Chemical Shift (ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~151 | Pyridine C-2, C-6 |

| ~143 | Pyridine C-4 |

| ~121 | Pyridine C-3, C-5 |

| ~61 | -O-CH₂- |

| ~35 | -CO-CH₂- |

| ~28 | -CH₂-COOEt |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₃NO₃, the expected exact mass is approximately 207.0895 g/mol . echemi.com

In the mass spectrum, a molecular ion peak (M⁺) at m/z 207 would be expected. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. drugbank.com This could lead to the loss of the ethyl group (-CH₂CH₃, 29 Da), the ethoxy group (-OCH₂CH₃, 45 Da), or the entire ester side chain. Cleavage of the bond between the carbonyl carbon and the pyridine ring could generate a pyridinoyl cation. Another prominent fragmentation would be the McLafferty rearrangement, which is common for carbonyl compounds with a sufficiently long alkyl chain.

| Predicted Mass Spectrometry Fragmentation for this compound | |

|---|---|

| m/z | Possible Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₂H₅]⁺ |

| 162 | [M - OCH₂CH₃]⁺ |

| 106 | [C₅H₄NCO]⁺ (Pyridinoyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks will be from the carbonyl stretching vibrations. The ester carbonyl (C=O) typically absorbs in the region of 1750-1735 cm⁻¹, while the ketone carbonyl attached to an aromatic ring absorbs at a slightly lower frequency, around 1700-1680 cm⁻¹. The C-O stretching of the ester will be visible in the 1300-1000 cm⁻¹ region. The presence of the pyridine ring will be indicated by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range, as well as C-H stretching from the aromatic ring just above 3000 cm⁻¹. The aliphatic C-H stretching of the ethyl and butyrate moieties will appear in the 3000-2850 cm⁻¹ region.

| Predicted Infrared (IR) Absorption Bands for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1740 | Ester C=O Stretch |

| ~1690 | Ketone C=O Stretch |

| ~1600, ~1550, ~1470 | Pyridine Ring C=C and C=N Stretches |

| ~1250, ~1100 | Ester C-O Stretch |

X-ray Crystallography (as applied to related derivatives)

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for unraveling the intricate details of chemical reactions involving ethyl 4-oxo-4-(4-pyridyl)butyrate. These computational methods allow for the in-silico exploration of reaction pathways, providing a molecular-level understanding of bond-forming and bond-breaking processes.

Transition State Analysis

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can reveal key details about the reaction's feasibility and kinetics.

Computational chemists can model the geometry and energy of transition states, providing a quantitative measure of the activation energy barrier. For instance, in a potential synthetic route like the acylation of a pyridine (B92270) derivative, the transition state would involve the formation of a tetrahedral intermediate. The calculated energy of this transition state would be a determining factor in the reaction rate.

Table 1: Hypothetical Transition State Analysis Data for a Reaction Step

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Transition State Geometry | Trigonal bipyramidal | The spatial arrangement of atoms at the highest energy point. |

| Imaginary Frequency (cm⁻¹) | -250 | A single imaginary frequency confirms the structure as a true transition state. |

This table represents hypothetical data for a plausible reaction step involving this compound to illustrate the type of information obtained from transition state analysis.

Reaction Pathway Modeling

Beyond single transition states, computational chemistry allows for the modeling of entire reaction pathways. This involves mapping the potential energy surface of the reaction, identifying all intermediates and transition states that connect the reactants to the products. For a molecule like this compound, which possesses multiple reactive sites (the ketone, the ester, and the pyridine ring), reaction pathway modeling is essential for predicting the major product.

For example, in a reduction reaction, the hydride could attack either the ketone carbonyl or the ester carbonyl. By calculating the energy profiles for both pathways, one can predict which functional group is more likely to be reduced.

Stereoselectivity and Regioselectivity Prediction and Rationalization

Many chemical reactions can yield multiple isomers. Computational methods are invaluable in predicting and explaining the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site in a molecule with multiple reactive sites) of such transformations.

Advances in computational chemistry have enabled the quantitative prediction of stereoselectivity in organic reactions. rsc.org In the context of this compound, if a chiral center were to be introduced, for instance, through asymmetric reduction of the ketone, computational models could predict which enantiomer or diastereomer would be formed in excess. This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies.

Regioselectivity is another critical aspect, particularly given the different reactive sites on this compound. For instance, in an electrophilic aromatic substitution on the pyridine ring, computational modeling can predict whether the substitution will occur at the 2-, 3-, or 5-position relative to the side chain by evaluating the stability of the corresponding intermediates (sigma complexes). DFT methods have been successfully employed to investigate the regioselective N-alkylation of related heterocyclic systems like 4-oxoquinolines. nih.gov

Tautomeric Equilibria Investigations (referencing keto-hydrazo tautomerism)

Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence the chemical and physical properties of a molecule. While keto-enol tautomerism is common for the β-ketoester moiety in this compound, the presence of the nitrogen-containing pyridine ring introduces the possibility of other tautomeric forms.

In derivatives where the pyridine nitrogen is part of a larger conjugated system, such as in azo-substituted pyridones, the potential for keto-hydrazo tautomerism exists. This is an equilibrium between a keto-azo form and a hydrazo-enone form. Although not directly applicable to this compound itself, the study of this type of tautomerism in related structures provides a framework for understanding the potential electronic and structural diversity of pyridyl ketones. Computational studies can quantify the relative stabilities of the different tautomers in various solvents, providing insight into which form is likely to predominate under specific conditions.

Emerging Research Frontiers and Future Prospects

Development of Catalytic Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. For Ethyl 4-oxo-4-(4-pyridyl)butyrate, the carbonyl group presents a prime target for asymmetric reduction to yield chiral hydroxy derivatives, which are valuable precursors for more complex molecules. The development of catalytic asymmetric synthesis routes is therefore a significant research frontier.

Current research in the broader field of ketone reduction provides a roadmap for the future of this compound. Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. thieme-connect.comresearchgate.netnih.gov Catalysts based on rhodium, ruthenium, and iridium, paired with chiral ligands, have shown exceptional performance in the asymmetric hydrogenation of various ketones, including those with pyridine (B92270) moieties. researchgate.netnih.gov For instance, rhodium catalysts with ligands like Binapine have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of 2-pyridine ketones under mild conditions. nih.gov

The application of these catalytic systems to this compound is a promising avenue for future research. The key challenge lies in the potential for the pyridine nitrogen to coordinate with the metal center, which can influence catalytic activity and selectivity. researchgate.net The strategic design of chiral ligands that can effectively control the stereochemical outcome while accommodating the pyridine substituent is crucial.

Table 1: Examples of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Ketone Type | Enantioselectivity (ee) | Reference |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Up to 99% | nih.gov |

| trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] | 2-Acetylpyridine | High | researchgate.net |

| Iridium-f-Diaphos | Non-ortho-substituted 2-pyridine aryl ketones | High | thieme-connect.com |

This table presents data for related ketone reductions, indicating potential catalytic systems for the asymmetric synthesis of derivatives of this compound.

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. rsc.org The integration of the synthesis of this compound and its derivatives into flow chemistry methodologies represents a major frontier for process optimization and industrial-scale production.

The synthesis of ketones and related esters has been successfully demonstrated in flow reactors. nih.govnih.gov For example, the synthesis of β-keto esters has been achieved in-flow via the catalyzed insertion of ethyl diazoacetate into aldehydes. nih.gov Furthermore, continuous flow has been employed for the synthesis of ketones from carbon dioxide and organometallic reagents, showcasing the technology's ability to handle reactive intermediates and gaseous reagents safely and efficiently. nih.gov

For this compound, a continuous flow process could involve the reaction of a suitable pyridine derivative with a four-carbon building block in a heated and pressurized microreactor. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity in shorter reaction times. Moreover, multi-step syntheses, including the subsequent asymmetric reduction of the ketone, could be telescoped into a continuous sequence, minimizing manual handling and purification steps. rsc.org The development of such integrated flow systems is a key area for future research.

Exploration of Novel Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in organic synthesis, either as isolated catalysts or within whole-cell systems, offers unparalleled selectivity under mild reaction conditions. The exploration of novel chemoenzymatic and biocatalytic transformations for this compound is a rapidly advancing frontier. nih.govnih.gov

The ketone functionality of this compound makes it an ideal substrate for alcohol dehydrogenases (ADHs), which can catalyze its enantioselective reduction to the corresponding chiral alcohol. nih.govresearchgate.net Researchers have successfully employed ADHs, for instance from Lactobacillus kefir, for the reduction of α-halogenated ketones bearing a pyridine ring, achieving high enantiomeric excess (95–>99% ee). nih.govresearchgate.net This approach could be directly applicable to this compound.

Furthermore, the concept of chemoenzymatic cascades, where a chemical reaction is coupled with a biocatalytic step, holds immense promise. For instance, a chemical synthesis of the ketoester could be followed by an in-situ enzymatic reduction. Whole-cell bioreactors, which can regenerate necessary cofactors, offer a cost-effective and sustainable platform for such transformations. rsc.orgnih.gov The discovery and engineering of novel enzymes with tailored substrate specificity and stability will be crucial for advancing the biocatalytic potential for this compound.

Table 2: Examples of Biocatalytic Reductions of Ketones

| Enzyme/System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Alcohol Dehydrogenase (Lactobacillus kefir) | α-Halogenated Pyridyl Ketones | Chiral α-Halogenated Pyridyl Alcohols | 95–>99% | nih.govresearchgate.net |

| Recombinant E. coli with ADH and GDH | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | nih.gov |

| Whole cells of Rhodotorula rubra MIM147 | β-Ketonitriles | (S)-β-Hydroxynitriles | 96–99% | rsc.org |

This table illustrates the potential of biocatalysis for the stereoselective transformation of ketones related to this compound.

Computational Design and Optimization of Novel Synthetic Pathways

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, enabling the rational design of catalysts and the optimization of reaction pathways. researchgate.netmdpi.commdpi.com For this compound, computational approaches offer a powerful strategy to accelerate the discovery of novel and efficient synthetic routes.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the origins of stereoselectivity in catalytic asymmetric reactions. researchgate.netacs.org This understanding can guide the design of more effective chiral ligands for the asymmetric hydrogenation of the keto group in this compound. By modeling the interactions between the substrate, catalyst, and ligand, researchers can identify key structural features that govern enantioselectivity. acs.org

Furthermore, computational tools can be used to screen virtual libraries of catalysts, identifying promising candidates for experimental validation. mdpi.com This in silico screening can significantly reduce the time and resources required for catalyst development. As computational power and theoretical models continue to advance, the predictive design of synthetic pathways for complex molecules like the derivatives of this compound will become increasingly prevalent, paving the way for more rapid and efficient innovation.

常见问题

Q. What are the common synthetic routes for preparing Ethyl 4-oxo-4-(4-pyridyl)butyrate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation or esterification reactions. A key method involves reacting 4-pyridyl-containing precursors (e.g., 4-pyridinecarboxaldehyde) with ethyl acetoacetate derivatives under acidic or basic catalysis. For instance, highlights similar compounds synthesized via oxidation or substitution reactions using reagents like acetic anhydride or thionyl chloride. Optimization requires adjusting parameters such as temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., p-toluenesulfonic acid) to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and pyridyl moieties, with the ketone group appearing as a distinct carbonyl signal (~170–180 ppm in ¹³C NMR). Mass spectrometry (MS) via ESI or EI modes provides molecular weight verification (expected m/z ~235 for C₁₂H₁₃NO₃). Infrared (IR) spectroscopy identifies functional groups, such as the ester C=O stretch (~1740 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹). emphasizes the necessity of multi-technique validation to ensure structural integrity .

Q. How does the pyridyl substituent influence the compound’s solubility and stability?

The 4-pyridyl group introduces polarity due to its nitrogen atom, enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone) but reducing stability in acidic conditions due to protonation. Comparative studies in and show that aryl substituents (e.g., phenyl vs. pyridyl) alter hydrophobicity and π-π stacking behavior, impacting crystallization and storage stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The ketone group in the compound acts as an electrophilic site, enabling nucleophilic attacks by amines or Grignard reagents. The pyridyl ring’s electron-withdrawing effect polarizes the carbonyl, increasing its reactivity. and suggest that substituents on the pyridyl ring (e.g., electron-donating groups) modulate this effect, as seen in Hammett plot analyses. Kinetic studies under varying pH and solvent conditions can elucidate transition states and rate laws .

Q. How do structural analogs of this compound compare in biological activity, and what methodological approaches are used to assess this?

Analogs with trifluoromethyl or methoxy substituents ( ) exhibit varied bioactivity due to changes in lipophilicity and electronic properties. In vitro assays (e.g., enzyme inhibition or cytotoxicity screens) paired with molecular docking studies are standard. For example, replacing the pyridyl group with a thienyl moiety () alters binding affinity to kinase targets. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Q. How should researchers address contradictory data on reaction yields or byproduct formation during synthesis?

Contradictions often arise from impurities in starting materials or unoptimized conditions. Systematic Design of Experiments (DoE) can isolate variables like catalyst type or reaction time. recommends using HPLC or GC-MS to track byproducts (e.g., hydrolysis products) and kinetic modeling to refine protocols. Reproducibility checks across labs and reagent batches are critical .

Q. What strategies are effective for functionalizing the pyridyl ring in this compound to create derivatives for structure-activity studies?

Electrophilic aromatic substitution (e.g., nitration or halogenation) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the pyridyl ring. and highlight the use of palladium catalysts for introducing trifluoromethyl or aryl groups. Protecting the ketone with a silyl ether (e.g., TMSCl) during functionalization prevents undesired side reactions .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

Common issues include low yields due to steric hindrance from the pyridyl group or side reactions at the ester moiety. suggests using high-dilution conditions or flow chemistry to minimize dimerization. Alternatively, enzymatic catalysis (e.g., lipases) can improve regioselectivity, as demonstrated in analogous ester syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。